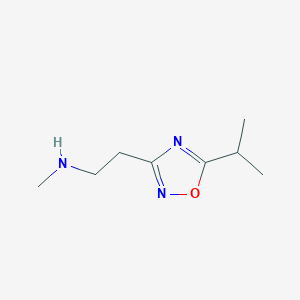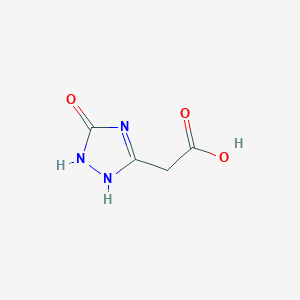
4-Azido-1-butyne
Overview
Description
4-Azido-1-butyne is an organic compound characterized by the presence of an azide group (-N₃) and an alkyne group (-C≡C-)
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Azido-1-butyne can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-butyne with sodium azide in an organic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods. The scalability of the reaction and the choice of solvents and catalysts are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Azido-1-butyne undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions, often referred to as "click chemistry".
Substitution: Sodium azide is a typical reagent used for introducing the azide group into organic molecules.
Major Products:
Triazoles: Formed through cycloaddition reactions with alkynes.
Substituted Alkanes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Azido-1-butyne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azido-1-butyne primarily involves its reactivity towards other chemical species. The azide group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, including bioorthogonal chemistry, where the compound can selectively react with target molecules without interfering with biological processes .
Comparison with Similar Compounds
4-Azido-1-butene: Similar in structure but with a double bond instead of a triple bond.
4-Azido-1-butanol: Contains a hydroxyl group instead of an alkyne group.
Uniqueness: 4-Azido-1-butyne is unique due to the presence of both an azide and an alkyne group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and materials science .
Properties
IUPAC Name |
4-azidobut-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUCVRIWCCZAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(quinolin-4-yl)methyl]cyclopentanamine](/img/structure/B7869481.png)

![1-[3-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B7869502.png)











